molecular formula C14H13NO2 B14190838 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B14190838
M. Wt: 227.26 g/mol
InChI Key: UYAWPGXCVMRPJA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is an organic compound with a complex structure that includes a butadienyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxyphenyl isocyanate and butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(buta-1,3-diene-1-yl)-4-methoxybenzene
  • 4-Methoxyamphetamine
  • N-(4-Methoxybenzylidene)aniline

Uniqueness

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is unique due to its combination of functional groups and the presence of the oxazole ring. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C14H13NO2/c1-3-4-5-13-10-14(15-17-13)11-6-8-12(16-2)9-7-11/h3-10H,1H2,2H3/b5-4+

InChI Key

UYAWPGXCVMRPJA-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)/C=C/C=C

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C=CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.